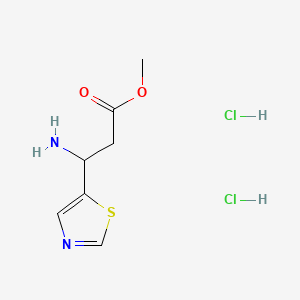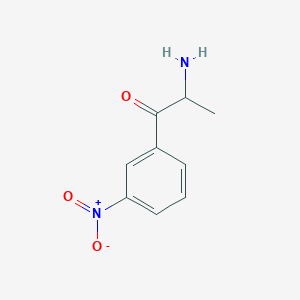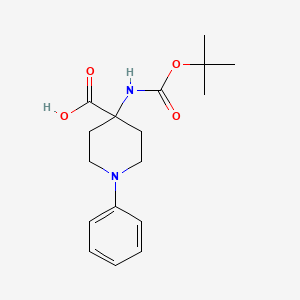
4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
The synthesis of 4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid typically involves the protection of the amine group with the Boc group. Common methods include:
Simple rapid stirring: of a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature.
Heating a mixture: of the amine to be protected and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C.
Addition of the amine: to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature.
Heating a mixture: of the amine to be protected and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes.
Chemical Reactions Analysis
4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid undergoes several types of reactions:
Oxidation and Reduction: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using AlCl3.
Methanolysis: Sequential treatment with trimethylsilyl iodide then methanol can also be used for Boc deprotection.
Scientific Research Applications
4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid is used in various scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid involves the protection of the amine group by the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .
Comparison with Similar Compounds
4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid can be compared with other Boc-protected compounds:
Boc-Dap-OH: (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid.
4-((tert-Butoxycarbonyl)amino)phenylboronic Acid: Contains varying amounts of anhydride.
3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid: tert-Butyl 3-aminobenzylcarbamate.
These compounds share the Boc protecting group but differ in their core structures and specific applications.
Properties
Molecular Formula |
C17H24N2O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)18-17(14(20)21)9-11-19(12-10-17)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21) |
InChI Key |
HOACXQRBBWSDNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


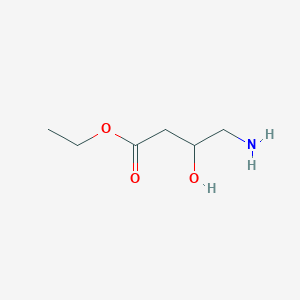
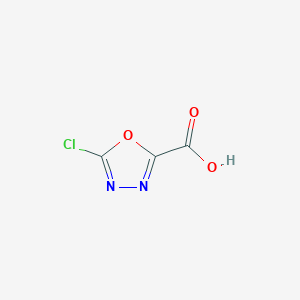
![(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13564942.png)
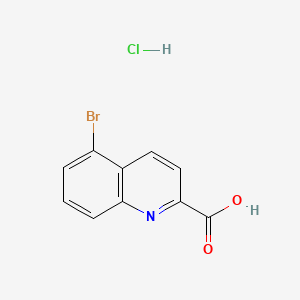
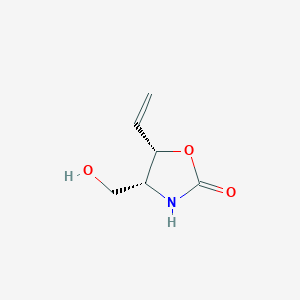
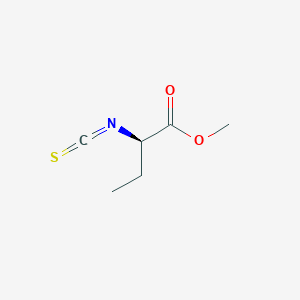
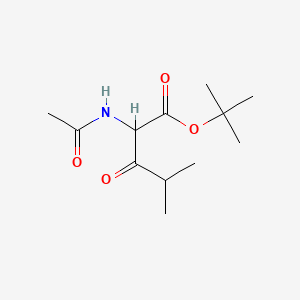
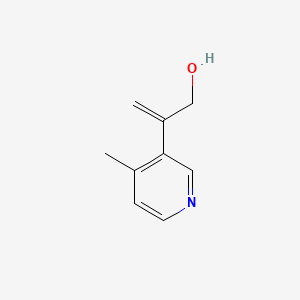
![3-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564977.png)
![methyl2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylatehydrochloride](/img/structure/B13564982.png)
